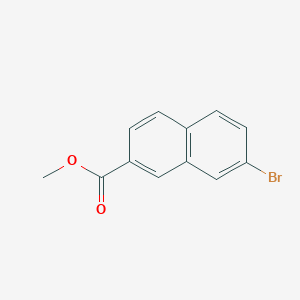

Methyl 7-bromo-2-naphthoate

Description

Methyl 7-bromo-2-naphthoate (CAS No. 5159-63-7) is an aromatic ester derivative with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.10 g/mol . It is structurally characterized by a naphthalene ring substituted with a bromine atom at the 7-position and a methyl ester group at the 2-position. The compound is typically stored under dry conditions at room temperature and exhibits hazards including skin irritation (H315), eye irritation (H319), and toxicity if swallowed (H302) .

Properties

IUPAC Name |

methyl 7-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJFEPBVZMXUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-2-naphthoate typically involves the bromination of 2-naphthoic acid followed by esterification. One common method includes:

Bromination: 2-naphthoic acid is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 7th position.

Esterification: The resulting 7-bromo-2-naphthoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale bromination using controlled addition of bromine to 2-naphthoic acid.

- Continuous esterification in a reactor with methanol and sulfuric acid, followed by purification through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-2-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The naphthalene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

Substitution: 7-amino-2-naphthoate or 7-thio-2-naphthoate.

Reduction: 7-bromo-2-naphthylmethanol.

Oxidation: 7-bromo-2-naphthoquinone.

Scientific Research Applications

Methyl 7-bromo-2-naphthoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Naphthofuran Skeletons

Several compounds sharing the naphthalene core but incorporating a fused furan ring (naphtho[2,1-b]furan) and diverse substituents are documented in the evidence. Key examples include:

7-Bromo-1-methylsulfinyl-2-phenylnaphtho[2,1-b]furan (C₁₉H₁₃BrO₂S)

- Molecular Weight : 385.26 g/mol .

- Crystal Structure: Monoclinic system (space group P2₁/c), with unit cell parameters a = 6.0007 Å, b = 22.699 Å, c = 11.2151 Å, and β = 91.267° .

7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan (C₁₉H₁₃BrO₃S)

- Molecular Weight : 401.27 g/mol (calculated from formula).

- Structural Features : The phenylsulfonyl group creates a dihedral angle of 80.4° with the naphthofuran plane, influencing molecular packing and crystallinity .

- Synthesis : Prepared via oxidation of a sulfanyl precursor using 3-chloroperoxybenzoic acid .

7-Bromo-2-(4-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan

- Biological Relevance: Naphthofuran derivatives are noted for antibacterial, antitumor, and anthelmintic activities .

Functional Group Variations

Key Observations :

- Functional Groups : this compound’s ester group contrasts with sulfonyl/sulfinyl substituents in naphthofuran analogues, affecting electronic properties and reactivity.

- Molecular Weight : The naphthofuran derivatives exhibit higher molecular weights (385–401 g/mol) due to additional aromatic or sulfonyl groups.

Biological Activity

Methyl 7-bromo-2-naphthoate (CAS Number: 5159-63-7) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevance in scientific research.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring structure with a bromine atom at the 7-position and an ester group. Its molecular formula is , and it has a molecular weight of approximately 265.10 g/mol. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has been studied for its potential to inhibit various microbial strains. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies using various cancer cell lines have indicated that this compound can induce cytotoxic effects, leading to cell death. The mechanism appears to involve the disruption of cellular processes such as apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Anticancer | Induction of cytotoxicity in cancer cells |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The bromine atom and ester group facilitate binding to enzymes and receptors, which may alter their activity and influence various biochemical pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme kinetics.

- Cell Cycle Regulation : Studies suggest that this compound can affect cell cycle progression, potentially leading to cell cycle arrest in cancerous cells .

Research Applications

This compound is not only significant for its biological activities but also serves as a crucial intermediate in synthetic organic chemistry. Its applications include:

- Drug Development : The compound's unique structure makes it a candidate for designing new therapeutic agents targeting specific diseases.

- Industrial Uses : It is utilized in the production of dyes and pigments due to its chemical properties.

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of this compound against clinical isolates of bacteria. It was found effective at low concentrations, highlighting its potential as a natural preservative in food products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.